molecular formula C18H21N7OS B15104373 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B15104373
M. Wt: 383.5 g/mol
InChI Key: ZHOAXSWKSGXFQF-UHFFFAOYSA-N
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Description

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a pyridin-2-yl group. The acetamide moiety is linked to a cyclohexyl ring modified with a 1H-tetrazole-1-ylmethyl group.

  • Tetrazole Functionalization: The tetrazole group, a bioisostere for carboxylic acids, improves metabolic stability and solubility, often enhancing bioavailability .
  • Cyclohexyl Spacer: The cyclohexyl group may influence conformational flexibility and lipophilicity, impacting membrane permeability .

Properties

Molecular Formula

C18H21N7OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H21N7OS/c26-16(22-17-21-15(11-27-17)14-6-2-5-9-19-14)10-18(7-3-1-4-8-18)12-25-13-20-23-24-25/h2,5-6,9,11,13H,1,3-4,7-8,10,12H2,(H,21,22,26)

InChI Key

ZHOAXSWKSGXFQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NC(=CS2)C3=CC=CC=N3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the pyridine and tetrazole groups. The final step involves the attachment of the cyclohexyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Nucleophilic Substitutions

Thiazole Ring Reactivity :
The electron-deficient thiazole ring undergoes nucleophilic substitutions at the C-2 and C-4 positions. For example:

  • Amination : Reaction with primary amines (e.g., ethylenediamine) at 80–100°C in DMF yields amino-substituted derivatives.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C-4 position of the thiazole ring .

Pyridine Ring Reactivity :
The pyridine ring participates in:

  • Friedel-Crafts Alkylation : Using AlCl₃ as a catalyst, alkyl groups are introduced at the ortho position relative to the nitrogen .

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the lone pair on the pyridinic nitrogen .

Cycloaddition Reactions Involving Tetrazole

The tetrazole group undergoes 1,3-dipolar cycloaddition with alkynes or nitriles under thermal or catalytic conditions:

Reaction PartnerConditionsProductYieldSource
Phenylacetylene120°C, tolueneTriazolo[1,5-a]tetrazine derivative68%
AcrylonitrileCuI catalysis, 80°CTetrazolo[1,5-b]pyridazine72%

These reactions expand the compound’s utility in synthesizing fused heterocycles for pharmaceutical applications .

Oxidation and Reduction Pathways

  • Oxidation :

    • The thiazole sulfur atom is oxidized to a sulfoxide or sulfone using m-CPBA (meta-chloroperbenzoic acid) .

    • The cyclohexyl group undergoes epoxidation with tert-butyl hydroperoxide (TBHP) and VO(acac)₂ .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to a dihydrotetrazole, altering its hydrogen-bonding capacity .

Coupling Reactions

The acetamide linker facilitates cross-coupling:

  • Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized for structure-activity studies .

  • Ulmann Coupling : Forms C–N bonds with aryl halides under CuI/L-proline catalysis .

Example :

SubstrateCoupling PartnerCatalystProduct Application
4-BromophenylPhenylboronic acidPd(OAc)₂Anticancer lead optimization

Acid/Base-Mediated Degradation

The compound shows stability in neutral conditions but degrades under extremes:

  • Acidic Hydrolysis (HCl, 60°C): Cleaves the acetamide bond, yielding 2-[1-(tetrazolylmethyl)cyclohexyl]acetic acid and 4-(pyridin-2-yl)thiazol-2-amine .

  • Basic Conditions (NaOH, 80°C): Dealkylation of the tetrazole methylene group occurs, forming a tetrazole-carboxylic acid derivative .

Biological Interactions and Reactivity

  • Enzyme Inhibition : The tetrazole group acts as a bioisostere for carboxylic acids, enabling competitive inhibition of angiotensin-converting enzyme (ACE) .

  • DNA Intercalation : The planar pyridine-thiazole system intercalates into DNA duplexes, as shown in fluorescence quenching assays .

Table 2: Biological Activity of Derivatives

Derivative StructureTargetIC₅₀/EC₅₀Source
Tetrazole-sulfoneACE0.45 µM
Biaryl-thiazoleEGFR1.2 µM

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiazole ring and acetamide side chain, leading to differences in biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazole Acetamide Derivatives

Compound Name Thiazole Substituent Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(Pyridin-2-yl) 2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl] ~468.57* Hypothesized kinase modulation
N-(Thiazol-2-yl)acetamide None Acetyl 140.17 Antimicrobial, anti-inflammatory
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide (2) 4-Phenyl Chloroacetyl 252.72 Synthetic intermediate
N-[4-(3-Chloro-4-fluorophenyl)thiazol-2-yl]acetamide (14) 4-(3-Chloro-4-fluorophenyl) Acetyl 284.71 c-Abl kinase activator
N-[4-(2-Chlorophenyl)thiazol-2-yl]-2-morpholinoacetamide 4-(2-Chlorophenyl) 2-Morpholinoacetyl 352.85 Enhanced solubility via morpholine
N-(Propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Propan-2-yl 2-[1-(1H-Tetrazol-1-ylmethyl)cyclohexyl] ~380.48* Structural analog with alkyl substitution

*Calculated using ChemDraw.

Key Observations:

Substituent Impact on Activity :

  • The pyridin-2-yl group in the target compound may enhance binding to kinase targets (e.g., c-Abl) compared to phenyl or halogenated aryl substituents, as seen in compound 14 .
  • The tetrazole side chain differentiates the target from analogs like compound 8 (), which uses morpholine for solubility. Tetrazole’s acidic proton (pKa ~4.9) could facilitate ionic interactions in biological systems .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including thiazole formation (e.g., Hantzsch thiazole synthesis) and tetrazole introduction via click chemistry or cycloaddition, as inferred from methods in and .

Biological Activity

The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₈N₄S
Molecular Weight 286.38 g/mol
CAS Number Not specified

Structural Characteristics

The compound features a pyridine ring, a thiazole moiety, and a tetrazole group, which are known to influence its biological activity. The presence of these heterocycles often enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance, tetrazole derivatives have shown significant antibacterial activity against various strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains. Notably, some derivatives were found to be more effective than Ciprofloxacin, a commonly used antibiotic .

Cytotoxicity Studies

In vitro assays have been conducted on several cancer cell lines to assess the cytotoxic effects of this compound:

  • Cell Lines Tested : HTB-140 (human melanoma), A549 (human lung carcinoma), and Caco-2 (colon adenocarcinoma).
  • Results : The compound demonstrated moderate cytotoxicity with IC50 values exceeding 100 µM, indicating a potential for selective activity against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Pyridine and Thiazole Rings : These rings enhance the lipophilicity and facilitate binding to biological targets.
  • Tetrazole Group : Known for its ability to form hydrogen bonds, this group contributes to the compound's interaction with enzymes and receptors .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several tetrazole derivatives against clinical isolates of Staphylococcus epidermidis. The compound exhibited an MIC value as low as 2 µg/mL against certain strains, highlighting its potential as an effective antibacterial agent .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines. The results indicated that while it showed some inhibitory effects, further optimization is needed to enhance its selectivity and potency against specific cancer types .

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